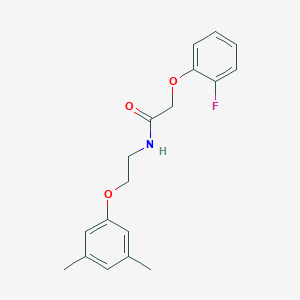

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO3/c1-13-9-14(2)11-15(10-13)22-8-7-20-18(21)12-23-17-6-4-3-5-16(17)19/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFNRJQGDWLTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)COC2=CC=CC=C2F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-2-(2-fluorophenoxy)acetamide typically involves the reaction of 3,5-dimethylphenol with 2-chloroethylamine to form the intermediate 2-(3,5-dimethylphenoxy)ethylamine. This intermediate is then reacted with 2-fluorophenoxyacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(2-fluorophenoxy)acetamide serves as a valuable building block in synthetic organic chemistry. It can undergo various chemical reactions, including:

- Oxidation : The phenoxy groups can be oxidized to form quinones.

- Reduction : The amide group can be reduced to an amine.

- Substitution : The fluorine atom in the 2-fluorophenoxy group can be substituted with other nucleophiles.

These reactions allow for the synthesis of more complex molecules, making it a versatile compound in research settings.

Biology

The compound has been investigated for its potential bioactive properties:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and affecting cell cycle progression. For instance, it has shown significant inhibition of Vascular Endothelial Growth Factor (VEGF), which is crucial in cancer progression.

- Antimicrobial Properties : Research indicates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

- Neurological Effects : Emerging evidence suggests interactions with neurological pathways, indicating potential applications in neuropharmacology.

Medicine

This compound is being explored as a lead compound in drug discovery due to its pharmacological profiles. Its ability to modulate specific signaling pathways makes it a candidate for therapeutic development against various diseases, including cancer and infections.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for creating formulations in agrochemicals and other chemical products.

Anticancer Activity Study

A study focused on various cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through modulation of intrinsic and extrinsic pathways. The compound's effect on VEGF levels was particularly noteworthy, suggesting a mechanism for its anticancer effects.

Antimicrobial Testing

In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound exhibited effective inhibition at low concentrations. This highlights its potential as an antimicrobial agent and warrants further investigation into its application in treating bacterial infections.

Mechanism of Action

The mechanism by which N-(2-(3,5-dimethylphenoxy)ethyl)-2-(2-fluorophenoxy)acetamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

The following comparison focuses on structural analogs, physicochemical properties, and biological activities, leveraging data from diverse sources (–12).

Structural Similarities and Differences

Key Observations :

- The fluorine atom in the main compound distinguishes it from non-halogenated analogs (e.g., ). Fluorine’s electronegativity may enhance metabolic stability or binding affinity compared to methyl or methoxy groups.

Physicochemical Properties

Analysis :

- The 2-fluorophenoxy group in the main compound may lower LogP compared to fully methylated analogs (e.g., ), balancing lipophilicity and aqueous solubility.

Key Insights :

- Halogenation: Bromine or fluorine substituents () are associated with enhanced bioactivity. The main compound’s 2-fluorophenoxy group may confer radiosensitizing properties akin to dibromophenyl analogs ().

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(2-fluorophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of two phenoxy groups and an acetamide functional group, which may contribute to its biological activity. The synthesis typically involves several key steps:

- Preparation of 3,5-dimethylphenol : Methylation of phenol using methyl iodide and a base like potassium carbonate.

- Formation of 3,5-dimethylphenoxyacetic acid : Reaction with chloroacetic acid.

- Synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)acetamide : Conversion to acyl chloride followed by reaction with ammonia.

The detailed synthetic route is crucial for understanding how modifications can enhance the compound's biological properties .

Anticancer Activity

This compound exhibits significant anticancer properties across various cancer cell lines:

- HepG2 Hepatocellular Carcinoma : The compound showed an IC50 value of , outperforming standard drugs like Etoposide (IC50 = ) and Doxorubicin (IC50 = ) in inhibiting cell proliferation .

- A549 Lung Cancer Cells : Demonstrated an IC50 of , indicating potent activity compared to traditional chemotherapeutics .

The mechanism involves modulation of signaling pathways associated with cancer cell growth and survival:

- Inhibition of VEGF Signaling : The compound reduces VEGF-induced phosphorylation of critical pathways (Akt/mTOR and ERK), leading to decreased tumor cell proliferation and migration .

- Apoptosis Induction : Western blot analyses revealed that treatment with the compound upregulated pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as BCL-2 .

Neurological Effects

Research indicates that compounds with similar phenoxy structures can also affect neurological pathways:

- Histamine H3 Receptor Antagonism : Compounds exhibiting phenoxy groups have shown high affinities for H3 receptors, blocking cAMP reduction in HEK293 cells . This suggests potential applications in treating neurological disorders.

Study on Anticancer Properties

A study assessed the efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|

| HepG2 | 0.56 ± 0.01 | Etoposide | 30.16 ± 0.50 |

| A549 | 6.6 ± 0.6 | 5-Fluorouracil | 7.4 ± 0.5 |

| CaSki | 7.5 ± 0.5 | - | - |

This data illustrates the compound's promising anticancer activity compared to established treatments .

Neuroprotective Effects

Another study highlighted the neuroprotective potential of related compounds against oxidative stress in neuronal cells:

Q & A

Q. What are the standard synthetic routes for N-(2-(3,5-dimethylphenoxy)ethyl)-2-(2-fluorophenoxy)acetamide, and how can purity be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 2-(3,5-dimethylphenoxy)ethylamine with 2-(2-fluorophenoxy)acetyl chloride in the presence of a base (e.g., triethylamine) under inert conditions . Purification methods include column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Yield optimization requires strict temperature control (0–5°C during acyl chloride addition) and stoichiometric excess of the amine to minimize side products .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.2–2.4 ppm), and ethyleneoxy protons (δ 3.5–4.5 ppm).

- ¹³C NMR: Carbons from acetamide (δ 170 ppm), aromatic rings (δ 110–160 ppm), and alkyl chains.

- IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹), aromatic C-F (~1200 cm⁻¹), and ether C-O (~1250 cm⁻¹).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized for scalable synthesis?

Methodological Answer: Use Design of Experiments (DoE) to evaluate variables:

- Factors: Temperature, solvent polarity (e.g., THF vs. DCM), catalyst type (e.g., DMAP), and reaction time.

- Response Metrics: Yield, purity (HPLC), and reaction time.

Statistical tools (e.g., ANOVA) identify critical parameters. For instance, higher temperatures (>40°C) may accelerate side reactions (e.g., hydrolysis), while polar aprotic solvents improve reagent solubility .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

- Replicate In Vivo Conditions In Vitro: Simulate metabolic degradation using liver microsomes or S9 fractions to assess stability .

- Bioavailability Studies: Measure plasma protein binding and membrane permeability (e.g., Caco-2 cell assays).

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Corrogate exposure levels with observed effects. Discrepancies often arise from poor absorption or rapid clearance .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to simulate binding to receptors (e.g., COX-2 or kinase domains). Validate with experimental IC₅₀ values.

- Molecular Dynamics (MD): Simulate ligand-receptor stability in solvated systems (100 ns trajectories) to assess binding energy (MM-PBSA/GBSA).

- ADMET Prediction: Tools like SwissADME evaluate solubility, CYP450 interactions, and toxicity .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer:

- Core Modifications: Vary substituents on the phenoxy (e.g., electron-withdrawing vs. donating groups) and acetamide moieties.

- Parallel Synthesis: Use automated liquid handlers to generate a library of analogs.

- Biological Assays: Test against panels (e.g., NCI-60 cancer cell lines) and analyze SAR using multivariate regression .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting toxicity data in environmental impact studies?

Methodological Answer:

- Standardize Test Organisms: Use OECD guidelines (e.g., Daphnia magna for aquatic toxicity).

- Control Matrix Effects: Spike recovery experiments in soil/water samples to validate analytical methods (e.g., LC-MS/MS).

- Meta-Analysis: Pool data from multiple studies, weighting by sample size and methodology rigor .

Q. What methodologies validate the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks.

- Analytical Monitoring: Track degradation products via UPLC-PDA and identify using HRMS.

- Kinetic Modeling: Calculate shelf life using Arrhenius equations .

Methodological Innovations

Q. How can high-throughput screening (HTS) platforms improve efficiency in bioactivity studies?

Methodological Answer:

- Automated Assays: Use 384-well plates for cytotoxicity (MTT assay) or enzyme inhibition (fluorescence-based readouts).

- Data Pipeline: Integrate robotic liquid handlers with LIMS for real-time analysis.

- Hit Validation: Confirm HTS hits with orthogonal assays (e.g., SPR for binding affinity) .

Q. What advanced separation techniques enhance purification of complex mixtures?

Methodological Answer:

- Preparative HPLC: Use C18 columns with gradient elution (ACN/water + 0.1% TFA).

- Chiral Separation: Apply cellulose-based CSPs for enantiomeric resolution.

- Continuous Flow Systems: Improve yield and reduce solvent use via microreactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.